5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 645417-97-6
VCID: VC16913041
InChI: InChI=1S/C17H13N3O2/c1-9-15-17(20-19-9)14-5-3-2-4-13(14)16(18-15)10-6-11(21)8-12(22)7-10/h2-8,21-22H,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol

CAS No.: 645417-97-6

Cat. No.: VC16913041

Molecular Formula: C17H13N3O2

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol - 645417-97-6

Specification

CAS No. 645417-97-6
Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
IUPAC Name 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol
Standard InChI InChI=1S/C17H13N3O2/c1-9-15-17(20-19-9)14-5-3-2-4-13(14)16(18-15)10-6-11(21)8-12(22)7-10/h2-8,21-22H,1H3,(H,19,20)
Standard InChI Key NGWPLXBCECERRV-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC(=C4)O)O

Introduction

Structural Characterization and Nomenclature

Core Framework and Substituent Analysis

The compound’s IUPAC name, 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol, delineates a fused polycyclic system comprising:

  • A pyrazolo[4,3-c]isoquinoline moiety, where a pyrazole ring (positions 1–3) is annulated to an isoquinoline system (positions 4–9) at the [4,3-c] positions .

  • A 3-methyl group substituent at position 3 of the pyrazole ring.

  • A 1,3-dihydroxybenzene (resorcinol) group linked via a single bond to position 5 of the pyrazoloisoquinoline core.

The molecular formula, though unspecified in available sources, can be inferred as C₁₉H₁₅N₃O₂ based on structural analogs such as 1h-pyrazolo[4,3-c]quinoline derivatives (e.g., C₂₃H₁₇N₃ for 3-methyl-1,4-diphenylpyrazolo[4,3-c]quinoline) . Key structural features include:

PropertyInference/DataSource Analog
Molecular weight~335–350 g/molCID 76847195
Hydrogen bonding sites2 hydroxyl groups (diol)Resorcinol moiety
Aromatic systems3 fused rings (pyrazole + isoquinoline + benzene)Pyrazolo[4,3-c]isoquinoline

Spectroscopic and Crystallographic Signatures

While no experimental spectra or crystal structures exist for this exact compound, related pyrazoloisoquinoline derivatives exhibit:

  • ¹H NMR: Downfield shifts for pyrazole protons (δ 8.1–8.5 ppm) and aromatic protons in the isoquinoline system (δ 7.2–7.8 ppm) . The resorcinol group would show broad singlets for hydroxyl protons (δ 5.5–6.0 ppm) and meta-coupled aromatic protons (δ 6.2–6.8 ppm) .

  • X-ray diffraction: Analogous structures (e.g., 5-aryl-pyrazolo[3,4-c]isoquinolines) demonstrate planar fused-ring systems with dihedral angles <10° between the pyrazole and isoquinoline planes .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Pyrazolo[4,3-c]isoquinoline core: Synthesized via Pictet–Spengler-type cyclization of 5-aminopyrazoles with aldehydes .

  • Resorcinol substituent: Introduced via Suzuki–Miyaura coupling or nucleophilic aromatic substitution.

Proposed Synthesis Route

Building on methodologies from pyrazolo[3,4-c]isoquinoline syntheses , a plausible route involves:

  • Formation of 5-aminopyrazole precursor:

    • Condensation of hydrazine with a β-ketonitrile derivative to yield 4-aryl-5-aminopyrazole.

  • Cyclization with aldehyde:

    • Reaction of 5-aminopyrazole with 3,5-dihydroxybenzaldehyde in trifluoroacetic acid (TFA), facilitating:
      a. Imine formation (azomethine intermediate).
      b. Acid-catalyzed cyclization to form the pyrazoloisoquinoline core.
      c. Aromatization via dehydrogenation.

Critical Parameters:

  • Acid choice: TFA promotes cyclization but may require subsequent neutralization to isolate the diol without esterification .

  • Temperature: Reactions typically proceed at 80–100°C for 6–12 hours .

Physicochemical Properties and Stability

Predicted Solubility and LogP

The compound’s solubility profile is governed by its dual polar (diol) and nonpolar (aromatic cores) regions:

PropertyEstimationBasis
LogP2.8–3.5Comparable to CID 76847195
Water solubility10–50 µg/mL (low)Hydroxyl groups vs. aromaticity
pKa9.5 (phenolic OH), 10.2 (second OH)Resorcinol analogs

Thermal and Oxidative Stability

  • Thermal decomposition: Expected >250°C based on fused-ring analogs .

  • Oxidative sensitivity: The resorcinol moiety may undergo quinone formation under strong oxidizing conditions .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
CID 3057684 Piperazinylethyl substituentSigma receptor ligand (Ki ~15 nM)
CID 76847195 Diphenyl substitutionAntiproliferative (IC₅₀ 8 µM)
Target compoundResorcinol substituentHypothesized kinase inhibition

Challenges and Future Directions

Synthetic Optimization

  • Protecting groups: Selective protection of diol during cyclization (e.g., acetonide formation).

  • Catalysis: Transition metal-catalyzed C–N coupling for resorcinol introduction.

Biological Evaluation Priorities

  • Kinase profiling: Broad-spectrum assay against 400+ kinases.

  • ADMET studies: Plasma protein binding, hERG channel inhibition.

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